Difurfuryl sulfide (CAS 13678-67-6, FEMA 3238) is a high-impact, sulfur-containing furan derivative functioning as a critical thioether in advanced flavor and fragrance formulations. Characterized by its intense roasted, coffee, and meaty aromatic profile, this compound is distinguished from common thiols by its bis(2-furfuryl) thioether structure. For industrial procurement, its most critical baseline properties include an exceptionally low sensory threshold (ppt to ppb range) and a high boiling point of approximately 265 °C at standard pressure . These attributes make it a highly efficient, low-dosage ingredient that provides robust thermal stability during rigorous manufacturing processes such as baking, roasting, and extrusion [1].
Attempting to substitute difurfuryl sulfide with closely related free thiols, such as furfuryl mercaptan, introduces severe formulation instability. Free thiols are highly susceptible to auto-oxidation, rapidly converting into disulfides (e.g., difurfuryl disulfide) during storage, which fundamentally alters the sensory profile and leads to product staling [1]. Furthermore, substituting with lower molecular weight analogs like furfuryl methyl sulfide results in premature volatilization during thermal processing due to a significantly lower boiling point. Procurement of the exact bis(2-furfuryl) thioether structure is therefore mandatory for applications requiring both long-term oxidative stability and high-temperature flavor retention .
Difurfuryl sulfide features a stable thioether linkage that resists auto-oxidation under standard formulation and storage conditions. In contrast, the primary in-class comparator, furfuryl mercaptan (a free thiol), undergoes rapid oxidative dimerization to form difurfuryl disulfide, shifting the sensory profile from fresh roasted coffee to stale or sulfurous notes over time [1]. The thioether structure of difurfuryl sulfide prevents this specific degradation pathway, maintaining chemical and sensory integrity over extended shelf lives .
| Evidence Dimension | Susceptibility to oxidative dimerization |
| Target Compound Data | Difurfuryl sulfide (Stable thioether, resists auto-oxidation) |
| Comparator Or Baseline | Furfuryl mercaptan (Free thiol, rapidly oxidizes to difurfuryl disulfide) |
| Quantified Difference | Complete elimination of the thiol-to-disulfide degradation pathway |
| Conditions | Long-term aqueous and lipid-based flavor formulations |
Prevents flavor staling and extends the commercial shelf-life of ready-to-drink beverages and packaged foods.
The molecular weight and structural symmetry of difurfuryl sulfide confer a significantly higher boiling point compared to its methylated analogs. Difurfuryl sulfide exhibits a boiling point of approximately 265 °C at 760 mmHg, whereas furfuryl methyl sulfide is highly volatile, boiling at roughly 64-65 °C at 15 mmHg (translating to a much lower standard boiling point) . This massive difference in volatility drastically reduces the flash-off rate during high-temperature manufacturing processes .
| Evidence Dimension | Boiling Point / Volatilization threshold |
| Target Compound Data | Difurfuryl sulfide (~265 °C at 760 mmHg) |
| Comparator Or Baseline | Furfuryl methyl sulfide (64-65 °C at 15 mmHg) |
| Quantified Difference | Substantially lower vapor pressure and higher thermal retention |
| Conditions | Standard atmospheric pressure during thermal processing |
Ensures that the critical roasted flavor notes survive high-heat manufacturing steps like baking, extrusion, and roasting without requiring massive over-dosing.
Difurfuryl sulfide is classified as a high-impact flavor compound with an exceptionally low sensory threshold in the parts-per-trillion (ppt) to parts-per-billion (ppb) range[1]. When compared to standard Maillard reaction products like generic pyrazines, which often require dosing in the parts-per-million (ppm) range, difurfuryl sulfide achieves the target roasted/meaty profile at concentrations orders of magnitude lower [2].
| Evidence Dimension | Flavor threshold in water |
| Target Compound Data | Difurfuryl sulfide (ppt to ppb range) |
| Comparator Or Baseline | Standard roasted pyrazines (ppm range) |
| Quantified Difference | 1,000x to 10,000x lower concentration required for sensory impact |
| Conditions | Aqueous flavor evaluation |
The ultra-low dosage requirement offsets the higher per-kilogram cost, making it highly economical for large-scale industrial procurement.
Leveraging its superior oxidative stability compared to furfuryl mercaptan, difurfuryl sulfide is the ideal choice for RTD coffee formulations where preventing flavor staling over months of ambient storage is critical [1].
Due to its high boiling point (~265 °C), this compound resists volatilization during baking and extrusion, making it superior to lighter analogs like furfuryl methyl sulfide for imparting roasted or meaty notes to thermally processed foods .
The compound's ultra-low sensory threshold and specific sulfurous-meaty profile make it a highly cost-effective, high-impact ingredient for plant-based meat analogues requiring authentic roasted meat base notes without excessive chemical loading [2].
Irritant